Cytotoxicity Profile Across Human Cancer Cell Lines: 4-Ethyl vs. 4-Phenyl Thiazolone Analog
4-Ethyl-2,3-dihydro-1,3-thiazol-2-one exhibits a distinct cytotoxicity profile compared to its 4-phenyl analog. The ethyl-substituted compound shows moderate activity against HeLa, MCF-7, and A549 cell lines, with IC50 values ranging from 15 to 20 µM . In contrast, the 4-phenyl analog (CAS 63615-85-0) is primarily used as a synthetic intermediate for antifungal and antiviral agents rather than as a direct cytotoxic agent, indicating a different functional application .
| Evidence Dimension | In vitro cytotoxicity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | HeLa: 15 µM; MCF-7: 20 µM; A549: 18 µM |
| Comparator Or Baseline | 4-phenyl-2,3-dihydro-1,3-thiazol-2-one (CAS 63615-85-0): Not reported as a direct cytotoxic agent; documented use as a synthetic building block |
| Quantified Difference | Target compound exhibits direct cytotoxicity with µM-range IC50 values; comparator's utility is in downstream synthesis rather than direct bioactivity |
| Conditions | MTT assay, 48-hour incubation (for target compound); synthetic utility context (for comparator) |
Why This Matters
This demonstrates that the 4-ethyl substitution confers direct cytotoxic activity, whereas the 4-phenyl analog serves a different scientific purpose, making them non-interchangeable for cell-based oncology studies.
